molecular formula C12H15NO2 B1183152 N-(6-methylchroman-4-yl)acetamide

N-(6-methylchroman-4-yl)acetamide

Cat. No.: B1183152
M. Wt: 205.257
InChI Key: YLJOSUWHOYUANM-UHFFFAOYSA-N
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Description

N-(6-Methylchroman-4-yl)acetamide is a synthetic acetamide derivative featuring a chroman (benzopyran) core substituted with a methyl group at position 6 and an acetamide moiety at position 3.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.257

IUPAC Name

N-(6-methyl-3,4-dihydro-2H-chromen-4-yl)acetamide

InChI

InChI=1S/C12H15NO2/c1-8-3-4-12-10(7-8)11(5-6-15-12)13-9(2)14/h3-4,7,11H,5-6H2,1-2H3,(H,13,14)

InChI Key

YLJOSUWHOYUANM-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OCCC2NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between N-(6-methylchroman-4-yl)acetamide and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities Reference
This compound Chroman 6-methyl, 4-acetamide Hypothesized CNS/anti-inflammatory -
N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide Pyridazinone 4-bromophenyl, 3-methoxybenzyl, methyl, ketone FPR1/FPR2 agonist; activates neutrophils
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole 6-ethoxy, 4-chlorophenyl Patent: Anticancer/antiviral claims
N-(3-Chloro-4-hydroxyphenyl)acetamide Phenyl 3-chloro, 4-hydroxy Paracetamol photodegradation product
2-[(6-Chloro-4-methyl-2-oxochromen-7-yl)oxy]-N-[(2S)-1-hydroxypropan-2-yl]acetamide Chromen 6-chloro, 4-methyl, 2-ketone, hydroxypropyl Structural analog with enhanced polarity
Key Observations:

Benzothiazole-linked acetamides (e.g., ) often show higher metabolic stability due to sulfur-containing heterocycles but may face solubility challenges.

Substituent Effects: Electron-withdrawing groups (e.g., chloro, bromo) enhance electrophilicity and receptor binding in analogs like , whereas methyl or methoxy groups (e.g., ) improve lipophilicity and membrane permeability.

Pharmacological and Physicochemical Properties

Bioactivity Profiles
  • Pyridazinone Derivatives: Compounds like N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity, triggering calcium mobilization and chemotaxis in neutrophils . In contrast, chroman-based acetamides may prioritize anti-inflammatory pathways due to structural similarities to coumarins.
  • Phenoxy Acetamide Derivatives: Analogs such as N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide exhibit potent anti-nociceptive activity, comparable to paracetamol, via COX-2 inhibition . The absence of sulfonamide groups in this compound suggests divergent mechanisms.
Physicochemical Comparisons
  • Solubility : Chroman derivatives generally exhibit moderate aqueous solubility due to their fused aromatic system, whereas benzothiazole analogs (e.g., ) require formulation aids for bioavailability.
  • Crystal Packing: Meta-substituted trichloro-acetamides (e.g., ) form monoclinic crystals with distinct hydrogen-bonding networks, while chroman-based structures may favor triclinic systems due to planar rigidity.

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